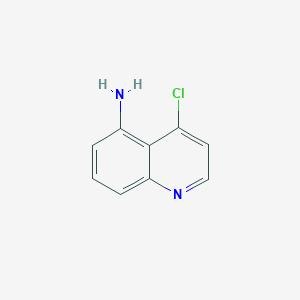

4-Chloroquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLKEVIUAWSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloroquinolin-5-amine: A Versatile Scaffold for Drug Discovery

Introduction: Unveiling the Potential of a Key Quinoline Derivative

Within the vast and pharmacologically significant landscape of heterocyclic compounds, the quinoline scaffold stands out for its prevalence in a multitude of therapeutic agents.[1] This guide focuses on a specific, yet promising derivative: 4-Chloroquinolin-5-amine (CAS No. 1824318-74-2).[2][3] This molecule, characterized by a quinoline core substituted with a chlorine atom at the 4-position and an amine group at the 5-position, represents a key building block for the synthesis of novel bioactive compounds. While detailed experimental data for this particular isomer is emerging, its structural features suggest significant potential in medicinal chemistry, drawing parallels with the well-established biological activities of related aminoquinolines.[4] This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into its chemical properties, a plausible synthetic pathway, expected analytical characteristics, and its promising role in the development of new therapeutics.

The strategic placement of the chloro and amino functionalities on the quinoline ring system imparts a unique reactivity profile. The chlorine at the C4 position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[5][6] The amino group at the C5 position offers a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical Properties: A Blend of Aromaticity and Reactivity

The physicochemical properties of 4-Chloroquinolin-5-amine are fundamental to its handling, reactivity, and behavior in biological systems. Below is a table summarizing its key identifiers and a combination of available and predicted properties. It is important to note that while some data is established, other parameters are estimated based on the behavior of analogous structures.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloroquinolin-5-amine | - |

| CAS Number | 1824318-74-2 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | [2] |

| Appearance | Predicted to be a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

| pKa | Predicted to be basic due to the amino group | - |

Synthesis and Purification: A Strategic Approach

A proposed multi-step synthesis is outlined below:

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Chloroquinolin-5-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Nitro-4-methylquinoline

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 3-nitroaniline, maintaining the temperature below 10°C.

-

Add acetylacetone dropwise to the mixture.

-

Allow the reaction to warm to room temperature and then heat to 100°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitate is filtered, washed with water, and dried to yield 5-nitro-4-methylquinoline.

Step 2-3: Synthesis of 5-Nitroquinoline

-

Dissolve 5-nitro-4-methylquinoline in a suitable solvent (e.g., pyridine).

-

Add potassium permanganate portion-wise and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate to precipitate 5-nitroquinoline-4-carboxylic acid.

-

The isolated carboxylic acid is then heated above its melting point to induce decarboxylation, yielding 5-nitroquinoline.

Step 4: Synthesis of Quinolin-5-amine

-

Dissolve 5-nitroquinoline in a mixture of ethanol and hydrochloric acid.

-

Add iron powder portion-wise and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture and neutralize the filtrate with a base (e.g., sodium hydroxide) to precipitate quinolin-5-amine.

-

The product can be purified by recrystallization.

Step 5: Synthesis of 4-Chloroquinolin-5-amine

-

Dissolve quinolin-5-amine in a chlorinated solvent (e.g., dichloromethane).

-

Add N-Chlorosuccinimide (NCS) portion-wise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: Predicting the Analytical Fingerprint

While experimental spectra for 4-Chloroquinolin-5-amine are not widely published, its structure allows for the prediction of key spectroscopic features that are crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring system are expected to appear in the range of δ 7.0-9.0 ppm. - The protons on the benzene ring portion will likely show complex splitting patterns due to spin-spin coupling. - The proton at C2 will likely be a doublet, coupled to the proton at C3. - The protons at C6, C7, and C8 will also exhibit characteristic splitting patterns. - The amine protons (-NH₂) may appear as a broad singlet. |

| ¹³C NMR | - Aromatic carbons are expected in the range of δ 110-160 ppm. - The carbon bearing the chlorine (C4) will be deshielded. - The carbon bearing the amino group (C5) will be shielded. |

| IR Spectroscopy | - N-H stretching of the primary amine is expected as two bands in the region of 3300-3500 cm⁻¹. - Aromatic C-H stretching is expected around 3000-3100 cm⁻¹. - C=C and C=N stretching of the quinoline ring will appear in the 1450-1650 cm⁻¹ region. - The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-850 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z 178, with a characteristic M+2 peak at m/z 180 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. |

Reactivity and Applications in Drug Development: A Scaffold of Opportunity

The chemical reactivity of 4-Chloroquinolin-5-amine is dominated by the interplay between the electron-withdrawing chloro group and the electron-donating amino group. This dual functionality makes it a highly versatile scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.[5] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone in the synthesis of many 4-aminoquinoline-based drugs, such as the antimalarial agent chloroquine.[7]

Caption: General scheme for SNAr at the C4 position.

Derivatization of the C5-Amino Group

The primary amino group at the C5 position is also a key site for chemical modification. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce new functionalities. This allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Potential Therapeutic Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[7][8][9] By leveraging the reactivity of 4-Chloroquinolin-5-amine, medicinal chemists can design and synthesize novel derivatives with improved efficacy, selectivity, and resistance profiles. For instance, the introduction of various side chains at the C4 position can modulate the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of the mechanism of action of chloroquine.[9]

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloroquinolin-5-amine. Based on the safety data for structurally related compounds such as other chloro- and amino-quinolines, the following guidelines are recommended.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Building Block with a Bright Future

4-Chloroquinolin-5-amine, while not as extensively studied as some of its isomers, represents a molecule of significant interest to the scientific and drug development communities. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The synthetic strategies and characterization principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity. As the quest for new and more effective drugs continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233.

- Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

- Grzegożek-Słomiak, A., & Suwiński, J. (2006). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Polish Journal of Chemistry, 80(12), 2025-2031.

- Santos, V. G. D., et al. (2020). Synthesis of aminoquinolines 5a–x in two steps.

- Khan, M. S., & LaMontagne, M. P. (1978). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry, 21(8), 845-848.

- Kaur, K., & Jain, M. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and BioSciences, 2(3), 64-72.

- de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.

- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1147-1155.

- Castillo, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 21.

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

- Romero, M. H., & Delgado, J. L. (2025).

-

SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Vanparia, S. F., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667.

- Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(17), 6846-6860.

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

- Man-made Drug Resistance: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (2011). Future Medicinal Chemistry, 3(10), 1259-1272.

-

PubChem. (n.d.). 8-Chloro-5-quinolinamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Retrieved from [Link]

Sources

- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molcore.com [molcore.com]

- 3. 1824318-74-2|4-Chloroquinolin-5-amine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloroquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinolin-5-amine, a substituted quinoline derivative, is a pivotal building block in medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 5-position of the quinoline scaffold makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The quinoline core itself is a privileged structure, found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloroquinolin-5-amine, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Identification

A degree of ambiguity exists in the literature and commercial sources regarding the Chemical Abstracts Service (CAS) Registry Number for 4-Chloroquinolin-5-amine. Two CAS numbers are frequently associated with this compound: 92385-37-0 and 1824318-74-2 .[1][2][3][4][5][6][7] Researchers are advised to verify the identity of the compound through analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [6] |

| Molecular Weight | 178.62 g/mol | [6] |

| IUPAC Name | 5-Chloroquinolin-4-amine | [4] |

| Synonyms | 5-Chloro-4-quinolinamine, 4-Amino-5-chloroquinoline | [6][8] |

| Appearance | Reported as a purple solid | [6] |

| Melting Point | 120 °C | [8] |

| Storage Conditions | Store at 2-8°C | [6] |

Molecular Structure:

A 2D representation of the 4-Chloroquinolin-5-amine molecule.

Synthesis of 4-Chloroquinolin-5-amine

Proposed Synthetic Pathway:

Sources

- 1. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]

- 2. 4-chloroquinolin-5-amine suppliers & manufacturers in China [m.chemicalbook.com]

- 3. 1824318-74-2|4-Chloroquinolin-5-amine|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Chloroquinolin-5-amine | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-AMINO-5-CHLOROQUINOLINE, CasNo.92385-37-0 AB Chemicals Inc. Canada [abchemicals.lookchem.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-Chloroquinolin-5-amine

Introduction

4-Chloroquinolin-5-amine is a quinoline derivative of significant interest in pharmaceutical and chemical research.[1] Its structural backbone is a key component in a variety of bioactive molecules, including antimalarial and antibacterial agents.[1][2] A thorough understanding of its chemical structure and purity is paramount for its application in drug development and organic synthesis.[1] Spectroscopic analysis provides a powerful, non-destructive suite of techniques to elucidate the molecular structure and confirm the identity of 4-Chloroquinolin-5-amine. This guide offers a detailed examination of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the foundational knowledge for accurate data interpretation and quality control.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of 4-Chloroquinolin-5-amine. The molecule consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 4-position, and an amine group is at the 5-position.

Chemical Structure of 4-Chloroquinolin-5-amine

Caption: Chemical structure of 4-Chloroquinolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-Chloroquinolin-5-amine, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Chloroquinolin-5-amine will display distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen in the quinoline ring, as well as the electron-donating effect of the amine group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloroquinolin-5-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.5 | Doublet | ~5 |

| H3 | ~7.3 | Doublet | ~5 |

| H6 | ~7.6 | Triplet | ~8 |

| H7 | ~7.0 | Doublet | ~8 |

| H8 | ~7.4 | Doublet | ~8 |

| NH₂ | ~5.0-6.0 | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The protons on the pyridine ring (H2 and H3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H6, H7, and H8) will exhibit a more complex splitting pattern. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal.

-

Instrumentation: Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~148 |

| C4a | ~145 |

| C5 | ~140 |

| C6 | ~128 |

| C7 | ~120 |

| C8 | ~125 |

| C8a | ~130 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The carbons attached to the electronegative chlorine (C4) and nitrogen atoms (C2, C4a, C8a) will be deshielded and appear at a lower field (higher ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3300 | Medium (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |

| C=C Stretch (Aromatic) | 1620-1580 | Medium to Strong |

| C=N Stretch (Quinoline) | 1500-1400 | Medium to Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |

| C-Cl Stretch | 850-550 | Strong |

The presence of two distinct N-H stretching bands is characteristic of a primary amine.[3] The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of 4-Chloroquinolin-5-amine is C₉H₇ClN₂.[1] The expected monoisotopic mass is approximately 178.03 g/mol .

-

Isotopic Pattern: Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. There will be an M⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Under EI conditions, the molecule may fragment. Common fragmentation patterns for quinoline derivatives involve the loss of HCN, Cl, or side chains.

Caption: A generalized workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4-Chloroquinolin-5-amine exhibit characteristic absorption bands in the UV-Vis region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[5]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.[6]

Expected UV-Vis Absorption Data

Quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* transitions.[7][8] For 4-Chloroquinolin-5-amine, one would expect to see absorption maxima (λ_max) in the range of 220-250 nm and another set of bands at longer wavelengths, typically between 300-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.[9]

Conclusion

The spectroscopic analysis of 4-Chloroquinolin-5-amine through NMR, IR, MS, and UV-Vis techniques provides a comprehensive characterization of its molecular structure. The data presented in this guide serve as a benchmark for researchers and drug development professionals to confirm the identity, purity, and structural integrity of this important chemical compound. Adherence to the described protocols and a thorough understanding of the expected spectral features are essential for reliable and reproducible scientific outcomes.

References

-

Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2021). ProQuest. Retrieved January 5, 2026, from [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

4-Chloroquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). PMC. Retrieved January 5, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. (2010). PubMed. Retrieved January 5, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 5, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers. Retrieved January 5, 2026, from [Link]

-

8-Quinolinamine, 4-chloro-. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

8-Chloro-5-quinolinamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Ch13 - Sample IR spectra. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

-

4-Chloroquinoline. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

5-Chloroquinolin-8-amine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

UV-Vis spectra of 4 (blue line), 5 (black line) and 6 (red line) in chloroform. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. (2019). PMC. Retrieved January 5, 2026, from [Link]

-

UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

5-Aminoquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Clioquinol. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

5-Chloroquinoline. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Chloroquinolin-5-amine: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, 4-Chloroquinolin-5-amine emerges as a compelling, albeit underexplored, building block for the synthesis of novel bioactive molecules. While direct biological data on 4-Chloroquinolin-5-amine is limited, its structural features suggest significant potential for derivatization to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of these potential biological activities, drawing upon the extensive body of research on structurally analogous quinoline derivatives. We will delve into the mechanistic underpinnings of these activities, present relevant quantitative data from related compounds to inform future screening efforts, and provide detailed experimental protocols for the evaluation of novel derivatives.

Introduction: The Quinoline Scaffold and the Promise of 4-Chloroquinolin-5-amine

Quinoline, a fused bicyclic heterocycle, is a prominent pharmacophore found in both natural products and synthetic drugs.[1] Its rigid structure and ability to intercalate with biomacromolecules have made it a versatile platform for the development of therapeutics.[2] The 4-aminoquinoline substructure, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine.[3]

4-Chloroquinolin-5-amine presents a unique synthetic handle for the elaboration of the quinoline core. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains. The amino group at the 5-position can be readily modified, offering another avenue for structural diversification. This dual functionality makes 4-Chloroquinolin-5-amine a highly attractive starting material for the generation of compound libraries for high-throughput screening.

Potential Anticancer Activities

The quinoline nucleus is a common feature in a multitude of anticancer agents, and derivatives of 4-aminoquinoline have shown significant promise in this area.[3][4] The potential anticancer activities of 4-Chloroquinolin-5-amine derivatives can be inferred from the extensive research on related compounds.

Mechanistic Insights

Quinoline-based anticancer agents exert their effects through a variety of mechanisms, including:

-

Inhibition of Topoisomerases: Many quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[4]

-

Kinase Inhibition: The quinoline scaffold can be adapted to target the ATP-binding site of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5]

-

Induction of Apoptosis: 4-aminoquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[4]

-

Disruption of Microtubule Dynamics: Some quinoline-based compounds can interfere with the polymerization and depolymerization of microtubules, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 4-aminoquinolines, the following SAR insights can guide the design of novel anticancer agents derived from 4-Chloroquinolin-5-amine:

-

The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is critical for activity. Often, a basic side chain enhances accumulation in the acidic environment of lysosomes, a mechanism implicated in the anticancer effects of chloroquine.[3]

-

Substitution on the Benzenoid Ring: The position and nature of substituents on the benzenoid ring of the quinoline nucleus significantly influence anticancer potency. For instance, electron-withdrawing groups at the 7-position have been shown to enhance cytotoxicity in some series.[3] The 5-amino group in our core molecule offers a unique point for modification that could lead to novel SAR.

Data Presentation: Cytotoxicity of Structurally Related 4-Aminoquinoline Derivatives

The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel compounds derived from 4-Chloroquinolin-5-amine.

| Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [3] |

| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various | < 1.0 | [4] |

| Diarylurea/thiourea derivative of 4-piperazinylquinoline | MCF-7 (Breast) | Not specified, but showed high activity | [7] |

| 4-anilinoquinoline derivative | Various (colon, lung, ovarian, breast) | 0.0015 - 0.0039 | [6] |

Potential Antimicrobial Activities

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[1] The structural features of 4-Chloroquinolin-5-amine suggest that its derivatives could also possess significant antibacterial and antifungal properties.

Mechanistic Insights

The antimicrobial actions of quinoline-based compounds are often attributed to:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for quinolone antibiotics, leading to the inhibition of bacterial DNA replication and repair.[1]

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Metal Chelation: The ability of the quinoline nucleus to chelate essential metal ions can disrupt microbial metabolic processes.

Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for several quinoline derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 5-hydroxy substituted 4-amino-8-methylquinoline | Staphylococcus aureus | >100 | [8] |

| 5-hydroxy substituted 4-amino-8-methylquinoline | Escherichia coli | >100 | [8] |

| 4-aminoquinoline-hydrazone derivative (HD6) | Bacillus subtilis | 8 | [9] |

| 5-aminoquinoline derivative (3e) | Escherichia coli | Not specified, but showed good activity | [10] |

| 5-aminoquinoline derivative (3f) | Xanthomonas campestris | Not specified, but showed good activity | [10] |

Potential Anti-inflammatory Activities

Several 4-aminoquinoline derivatives have demonstrated potent anti-inflammatory effects, suggesting another promising therapeutic avenue for compounds derived from 4-Chloroquinolin-5-amine.[11]

Mechanistic Insights

The anti-inflammatory properties of quinoline derivatives are often linked to:

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.

-

Modulation of Inflammatory Signaling Pathways: Quinoline derivatives can interfere with signaling pathways such as NF-κB, which plays a central role in orchestrating the inflammatory response.

Experimental Protocols

The following are detailed protocols for the initial screening of novel derivatives of 4-Chloroquinolin-5-amine for the aforementioned biological activities.

In Vitro Cytotoxicity Evaluation: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats or mice to the experimental conditions for at least one week.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Simplified overview of kinase signaling pathways and potential inhibition by quinoline derivatives.

Conclusion and Future Directions

4-Chloroquinolin-5-amine represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the extensive literature on structurally related quinoline derivatives provides a strong rationale for its exploration in the fields of oncology, infectious diseases, and inflammation. The synthetic accessibility of 4-Chloroquinolin-5-amine allows for the creation of diverse chemical libraries, and the robust screening protocols outlined in this guide provide a clear path for the identification of lead compounds. Future research should focus on the systematic derivatization of the 4- and 5-positions of the quinoline ring and the comprehensive biological evaluation of the resulting compounds. Such efforts are likely to uncover novel molecules with significant therapeutic potential.

References

- Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and deriv

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(19), 6477-6484.

- Chemical structures of 5-aminoquinoline derivatives 3a-f | Download Table. (n.d.).

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 477-488.

- Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4839-4846.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). Recent Patents on Anti-Infective Drug Discovery, 19(2), 251-264.

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). Pharmaceuticals, 16(5), 743.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2007). Journal of Medicinal Chemistry, 50(23), 5693-5703.

- Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 218-221.

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1998). Journal of Medicinal Chemistry, 41(21), 4047-4054.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(19), 6649.

- The structures of 4-aminoquinolines reported for anticancer activity... (n.d.).

- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2023). Frontiers in Pharmacology, 14, 1149791.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12, 1381333.

- Selected quinoline derivatives with anti-inflammatory activity. (2024).

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(19), 6434.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Applied Sciences, 11(12), 5702.

- A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. (n.d.). Benchchem.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7709-7741.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4198.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules, 26(16), 4933.

- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2022). AIP Conference Proceedings, 2453(1), 020023.

- Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Deriv

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 4-Chloroquinolin-5-amine Derivatives

Abstract

The 4-chloroquinolin-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3][4] The specific substitution pattern, featuring a reactive chloro group at the C4 position and an amino group at C5, presents unique synthetic challenges and opportunities for the development of novel derivatives with tailored biological activities. This guide provides an in-depth exploration of the primary synthetic pathways to this vital molecular framework, intended for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of classical and modern synthetic strategies, offer field-proven experimental protocols, and present a comparative analysis to guide the rational design of new chemical entities.

Introduction: The Strategic Importance of the 4-Chloroquinolin-5-amine Core

The quinoline ring system is a cornerstone of pharmaceutical sciences, largely due to its ability to intercalate with DNA and interact with various enzymatic targets.[5] The 4-aminoquinoline subclass, in particular, gained prominence with the development of chloroquine, a highly effective antimalarial drug.[4] The core principle of action for many 4-aminoquinolines involves their accumulation in the acidic food vacuole of the malaria parasite, where they interfere with heme detoxification.[4]

The introduction of a substituent at the C5 position of the 4-chloroquinoline ring adds a vector for molecular diversification, allowing for the modulation of physicochemical properties and biological activity. The 5-amino group, specifically, can serve as a key pharmacophoric feature or as a handle for further derivatization. However, the synthesis of this specific isomer requires careful regiochemical control. This guide will focus on the most effective strategies to achieve this, primarily through regioselective amination of a dichloroquinoline precursor or by constructing the quinoline ring with the desired substitution pattern already established.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing 4-chloroquinolin-5-amine derivatives begins with a retrosynthetic analysis. This process identifies the key bond disconnections and strategic precursors. The primary challenge lies in the selective formation of the C5-N bond while retaining the C4-Cl bond for subsequent functionalization.

Caption: High-level retrosynthetic pathways to the target scaffold.

Pathway I: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most direct approach to installing an amino group on the quinoline core is through Nucleophilic Aromatic Substitution (SNAr). This reaction relies on the activation of the aromatic ring towards nucleophilic attack.[6][7] In the quinoline system, the ring nitrogen acts as an electron-withdrawing group, significantly lowering the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.[8]

When starting with 4,5-dichloroquinoline, the C4 position is considerably more activated towards SNAr than the C5 position. This inherent regioselectivity is the cornerstone of this synthetic strategy.

Causality of Regioselectivity: The preference for nucleophilic attack at C4 is explained by the stability of the intermediate Meisenheimer complex. Attack at C4 allows the negative charge to be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect not possible with attack at C5. This results in a lower activation energy for the C4 substitution pathway.[9][10][11]

Caption: Workflow for the S(N)Ar synthesis pathway.

Experimental Protocol: General Procedure for SNAr

This protocol is adapted from methodologies described for the synthesis of various 4-aminoquinoline derivatives.[3][12]

-

Reaction Setup: To a solution of 4,5-dichloroquinoline (1.0 eq.)[13] in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add the desired primary or secondary amine (1.1-2.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 130 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 6 to 24 hours.[12]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The organic layer is washed with an aqueous solution of sodium bicarbonate (5%) and then with brine.[12] After drying over anhydrous sodium sulfate or magnesium sulfate, the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-5-chloroquinoline derivative.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

For cases where SNAr is sluggish or incompatible with sensitive functional groups, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[14] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds under milder conditions than many classical methods.[15][16]

The key to applying this method to the synthesis of 4-chloro-5-amine derivatives from 4,5-dichloroquinoline is achieving regioselective amination at the C5 position. While C4 is more reactive in SNAr, the outcome of a Buchwald-Hartwig coupling is highly dependent on the choice of palladium catalyst, ligand, and base. Studies on various dichloroquinolines have shown that selective amination is feasible by tuning these parameters.[17][18][19] Sterically hindered phosphine ligands, such as DavePhos or BINAP, can play a crucial role in directing the regioselectivity and promoting the desired coupling.[17][18]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the palladium-catalyzed amination of various dichloroquinolines.[17]

-

Reaction Setup: In an oven-dried Schlenk tube or a two-neck flask flushed with argon, combine the palladium precursor (e.g., Pd(dba)₂; 4-8 mol%), the phosphine ligand (e.g., BINAP or DavePhos; 4.5-9 mol%), and 4,5-dichloroquinoline (1.0 eq.).

-

Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaO-t-Bu; 1.5 eq.) and the desired amine (1.0-1.2 eq.). Add anhydrous solvent (e.g., dioxane or toluene).

-

Reaction Conditions: The reaction mixture is stirred and heated under an inert atmosphere to reflux (typically 100-110 °C) for 6-15 hours.[17] Reaction progress should be monitored by TLC or GC-MS.

-

Work-up: After cooling, the mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, and the solvent is removed under vacuum. The resulting crude product is purified by column chromatography to isolate the desired 5-amino-4-chloroquinoline isomer.

Pathway III: Ring Synthesis from Substituted Precursors

An alternative to functionalizing a pre-formed quinoline ring is to construct the ring with the C5-amino group (or a precursor like a nitro group) already in place. This strategy circumvents the regioselectivity issues of the previous methods. A common route involves the synthesis of a 5-substituted-4-hydroxyquinoline, which is then converted to the target 4-chloroquinoline.[20]

The conversion of the 4-hydroxy group to the 4-chloro group is a standard and high-yielding transformation, typically achieved by refluxing with phosphorus oxychloride (POCl₃).[20] The main challenge, therefore, lies in the initial synthesis of the 5-amino-4-hydroxyquinoline. This can often be accomplished via cyclization reactions, such as the Conrad-Limpach synthesis, starting from an appropriately substituted aniline (e.g., 3-aminoaniline derivative).

Caption: Workflow for synthesis via a 4-hydroxyquinoline intermediate.

Comparative Analysis and Data Summary

The choice of synthetic pathway depends on the availability of starting materials, desired scale, and the chemical nature of the substituents on the amine nucleophile.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ring Construction Strategy |

| Key Reagent | 4,5-Dichloroquinoline | 4,5-Dichloroquinoline, Pd-catalyst, Ligand | Substituted Aniline, POCl₃ |

| Regioselectivity | Inherent preference for C4 | Controlled by ligand and conditions (C5 possible) | Pre-determined by starting material |

| Conditions | High temperature (80-130 °C) | Moderate to high temp (100-110 °C), inert atm. | Multi-step, variable conditions |

| Substrate Scope | Good for simple, robust amines | Excellent, tolerates many functional groups | Dependent on cyclization efficiency |

| Advantages | Operationally simple, no catalyst needed | High functional group tolerance, milder for some substrates | Unambiguous regiochemical outcome |

| Disadvantages | Harsh conditions, limited scope for sensitive amines | Cost of catalyst/ligand, requires inert atmosphere | Longer synthetic sequence, starting material availability |

Conclusion and Future Outlook

The synthesis of 4-chloroquinolin-5-amine derivatives is a field of active research, driven by the immense therapeutic potential of this scaffold. This guide has outlined the three principal strategies for their preparation: regioselective SNAr, palladium-catalyzed Buchwald-Hartwig amination, and de novo ring construction.

-

SNAr remains a robust and straightforward method when the desired product is a 4-amino derivative from a dichloro precursor.

-

Buchwald-Hartwig amination provides superior versatility and functional group tolerance, enabling the synthesis of complex molecules and potentially allowing for selective amination at the C5 position with careful optimization.

-

Ring construction offers an elegant solution for achieving unambiguous regiochemistry, though it may involve a longer synthetic route.

Future advancements will likely focus on developing more efficient and regioselective catalytic systems, expanding the scope of compatible amine nucleophiles, and applying these methodologies to the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

References

- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.

- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry.

- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). PMC - PubMed Central.

- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013).

- 4-Amino-5-chloroquinoline. (n.d.). Chem-Impex.

- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). Molecules.

- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (n.d.). Benchchem.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). PMC - NIH.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). ResearchGate.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). PubMed.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). PMC - PubMed Central.

- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). NIH.

- Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012). Chemistry Stack Exchange.

- 4-Chloroquinoline. (n.d.). Chem-Impex.

- A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. (2006). ResearchGate.

- What are the applications and preparation methods of 4-CHLOROQUINOLINE?. (n.d.). FAQ.

- Amination of 4,7‐dichloroquinoline and 2‐amino‐5‐iodopyridine with piperazine.. (n.d.). ResearchGate.

- 16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. (n.d.). NIH.

- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). MDPI.

- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). DeRisi Lab - University of California San Francisco.

- 4,5-Dichloroquinoline. (n.d.). Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,5-Dichloroquinoline | 21617-18-5 [sigmaaldrich.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. derisilab.ucsf.edu [derisilab.ucsf.edu]

The Lynchpin of Modern Therapeutics: A Technical Guide to 4-Chloroquinolin-5-amine in Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of therapeutic agents. Within this privileged structural class, 4-Chloroquinolin-5-amine emerges as a particularly versatile and powerful building block. Its unique electronic and steric properties, characterized by an electrophilic C4 position and a nucleophilic C5 amino group, provide a rich platform for synthetic diversification. This guide delves into the pivotal role of 4-Chloroquinolin-5-amine, exploring its strategic importance in the development of groundbreaking medicines. We will dissect its application in the synthesis of potent antimalarials, targeted kinase inhibitors for oncology, and other emerging therapeutic areas. Through detailed mechanistic insights, step-by-step synthetic protocols, and structure-activity relationship (SAR) analysis, this document serves as a comprehensive resource for researchers dedicated to leveraging this scaffold for next-generation drug discovery.

Introduction: The Strategic Advantage of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for binding to biological targets. The introduction of specific substituents dramatically modulates the molecule's physicochemical properties and pharmacological effects.

The 4-Chloroquinolin-5-amine scaffold distinguishes itself through a precise arrangement of functional groups that offer distinct synthetic handles. The chlorine atom at the 4-position, activated by the electron-withdrawing effect of the ring nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the facile introduction of diverse side chains, a critical strategy in drug optimization. Simultaneously, the amino group at the 5-position provides a site for further modification, enabling the construction of more complex, multi-functional molecules. This dual reactivity is the foundation of its widespread use in creating large libraries of compounds for high-throughput screening.[3][4]

Pivotal Role in Antimalarial Drug Discovery

The most historically significant application of the 4-aminoquinoline scaffold is in the fight against malaria.[5] Chloroquine, a preeminent antimalarial drug for decades, features this core structure.[6] The development of chloroquine and its analogs has provided profound insights into the structure-activity relationships required for antiplasmodial activity.

Mechanism of Action and SAR

4-Aminoquinoline antimalarials function by accumulating in the acidic food vacuole of the Plasmodium parasite.[7][8] There, they interfere with the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. These drugs cap the growing hemozoin polymer, leading to a buildup of free heme and subsequent parasite death.[7][8]

Key SAR insights for this class include:

-

The 7-Chloro Group: An electron-withdrawing group at the 7-position is crucial for activity.[8][9] This feature is believed to modulate the pKa of the quinoline nitrogen, influencing the drug's ability to concentrate in the acidic food vacuole (a phenomenon known as pH trapping).[7][10]

-

The 4-Amino Side Chain: A flexible diaminoalkane side chain is essential.[9] The terminal basic nitrogen in this chain is vital for the pH trapping mechanism, as it becomes protonated in the vacuole. The length of the carbon chain (typically 2 to 5 carbons) is a critical determinant of potency.[9]

Overcoming Resistance

The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new analogs.[6][11] Research has shown that modifications to the side chain of the 4-aminoquinoline scaffold can restore activity against resistant parasites.[12] Novel derivatives, designed using the 4-chloroquinoline core, have demonstrated high potency against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum in vitro and in vivo.[6][11][12]

| Compound | Target Strain | IC50 (nM) | Reference |

| Chloroquine | W2 (CQ-Resistant) | 382 | [12] |

| Lead Molecule 4 | W2 (CQ-Resistant) | 17.3 | [12] |

| Lead Molecule 18 | W2 (CQ-Resistant) | 5.6 | [12] |

| TDR 58845 | W2 (CQ-Resistant) | 5.52 - 89.8 | [6] |

| TDR 58846 | W2 (CQ-Resistant) | 5.52 - 89.8 | [6] |

Table 1: In vitro efficacy of novel 4-aminoquinoline analogs against chloroquine-resistant P. falciparum.

Application in Oncology: Targeting Kinase Signaling

The quinoline scaffold has proven to be a "master key" for locking kinase active sites. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[13] Consequently, kinase inhibitors are a major class of modern anticancer drugs.[14] The 4-anilinoquinoline and related scaffolds, readily accessible from 4-chloroquinoline precursors, are central to many potent and selective kinase inhibitors.[15]

Design of Src/Abl Kinase Inhibitors

Src and Abl are non-receptor tyrosine kinases that play significant roles in cancer progression.[16] Anilinoquinazoline and pyrimido[4,5-b]quinoline derivatives have been developed as potent dual inhibitors of these kinases.[15][16] The core scaffold mimics the adenine region of ATP, allowing it to bind to the kinase hinge region. The aniline substituent projects into a deeper hydrophobic pocket, and modifications here are used to achieve potency and selectivity.

Figure 1: SAR logic for 4-anilinoquinoline kinase inhibitors.

Broader Anticancer and Anti-inflammatory Potential

Beyond specific kinase targets, 4-aminoquinoline derivatives have demonstrated broader cytotoxic effects against various cancer cell lines, including human breast tumor cells.[17][18] Some compounds have shown greater potency than chloroquine itself in these assays.[17] The mechanism is often multifactorial, potentially involving DNA intercalation, autophagy inhibition, or modulation of inflammatory pathways like the PI3K/PKB pathway.[4][19] This suggests that the 4-Chloroquinolin-5-amine scaffold is a fertile ground for developing novel chemotherapeutics with diverse mechanisms of action.[17]

Synthetic Methodologies and Protocols

The utility of 4-Chloroquinolin-5-amine is underpinned by robust and versatile synthetic chemistry. The primary reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position.[2]

Figure 2: General workflow for SNAr derivatization.

Experimental Protocol: General Synthesis of a 4-Alkylamino-Quinoline Derivative

This protocol provides a generalized procedure for the reaction of a 4-chloroquinoline with an amine, a common step in the synthesis of many bioactive molecules.[2][17]

Objective: To synthesize a 4-alkylamino-quinoline derivative via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-7-substituted-quinoline (1 equivalent)

-

Mono- or di-alkylamine (excess, can serve as solvent)

-

Ethanol (optional solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 4-chloro-7-substituted-quinoline (1.0 eq) and a significant excess of the desired alkylamine. The reaction can often be run neat (without an additional solvent).[17] Alternatively, a solvent such as ethanol can be used.

-

Heating: Heat the reaction mixture to reflux (typically 100-130 °C) and maintain for 4-24 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the reaction was run neat, dilute the mixture with a suitable organic solvent like dichloromethane.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. This removes excess amine and any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-alkylamino-quinoline derivative.[17]

-

Characterization: Confirm the structure of the final compound using analytical techniques such as NMR and Mass Spectrometry.[17][18]

Causality Note: Using the amine nucleophile in excess serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and can also act as the solvent, simplifying the reaction setup.[2][17] The basic workup is critical for removing the unreacted amine and the HCl generated during the substitution.

Conclusion and Future Perspectives

4-Chloroquinolin-5-amine is more than just a chemical intermediate; it is a validated strategic scaffold that continues to fuel innovation in drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent biological relevance, demonstrated in antimalarial and anticancer research, provides a strong foundation for future development.

The future of this scaffold lies in its application to new therapeutic challenges. Its ability to serve as a template for kinase inhibitors suggests potential in treating a wider range of cancers and inflammatory diseases.[13][20] Furthermore, exploring novel substitutions at the 5-amino position, in conjunction with diverse side chains at the 4-position, could unlock entirely new pharmacological profiles. As our understanding of disease biology deepens, the rational design of next-generation therapeutics based on the 4-Chloroquinolin-5-amine core will undoubtedly continue to yield compounds of significant clinical value.

References

-

Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available at: [Link]

-

Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

-

Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. Available at: [Link]

-

Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. Available at: [Link]

-

Yousuf, M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Yousuf, M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]

-

Rico, E., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Sáenz, F. E., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Jamil, S., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. Available at: [Link]

-

LookChem. (2020). What are the applications and preparation methods of 4-CHLOROQUINOLINE?. LookChem. Available at: [Link]

-

Sáenz, F. E., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. ResearchGate. Available at: [Link]

-

Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Klutchko, S. R., et al. (1998). Inhibition of Src Kinase Activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]

-

MySkinRecipes. 7-Chloroquinolin-5-amine. MySkinRecipes. Available at: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-